molecular formula C22H21N3O2S B2905442 6-(4-methoxyphenyl)-3-methyl-N-(2-phenylethyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide CAS No. 951535-78-7

6-(4-methoxyphenyl)-3-methyl-N-(2-phenylethyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide

Cat. No.: B2905442
CAS No.: 951535-78-7
M. Wt: 391.49
InChI Key: ZFEHHLMRLNYWFY-UHFFFAOYSA-N
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Description

6-(4-methoxyphenyl)-3-methyl-N-(2-phenylethyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide is a complex organic compound that belongs to the class of imidazo[2,1-b][1,3]thiazole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of both imidazole and thiazole rings in its structure contributes to its unique chemical properties and biological activities.

Mechanism of Action

Target of Action

The primary target of this compound is Pantothenate synthetase of Mycobacterium tuberculosis . Pantothenate synthetase is a key enzyme in the biosynthesis of coenzyme A, a vital molecule in numerous metabolic pathways.

Mode of Action

The compound interacts with its target, Pantothenate synthetase, by binding to it . This binding inhibits the normal function of the enzyme, disrupting the biosynthesis of coenzyme A. The exact nature of this interaction and the resulting changes at the molecular level are still under investigation.

Biochemical Pathways

The inhibition of Pantothenate synthetase affects the biosynthesis of coenzyme A . Coenzyme A is crucial for several metabolic pathways, including the citric acid cycle and fatty acid synthesis. Therefore, the disruption of coenzyme A production can have significant downstream effects, potentially leading to the inhibition of vital metabolic processes within the cell.

Pharmacokinetics

The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties are predicted in silico

Result of Action

The compound has shown significant in vitro antitubercular activity . Specifically, it has demonstrated an IC50 of 2.03 μM and an IC90 of 15.22 μM against Mycobacterium tuberculosis . It also showed no acute cellular toxicity towards the MRC-5 lung fibroblast cell line .

Action Environment

Environmental factors can influence the action, efficacy, and stability of the compound. For instance, the compound’s solubility can affect its absorption and distribution within the body. Thiazole, the parent compound, is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the compound’s pharmacokinetics and pharmacodynamics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-methoxyphenyl)-3-methyl-N-(2-phenylethyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 2-aminobenzothiazole with appropriate aldehydes or ketones under acidic or basic conditions, followed by cyclization to form the imidazo[2,1-b][1,3]thiazole core .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, microwave-assisted synthesis, and green chemistry principles to enhance yield and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

6-(4-methoxyphenyl)-3-methyl-N-(2-phenylethyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(4-methoxyphenyl)-3-methyl-N-(2-phenylethyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide stands out due to its unique combination of imidazole and thiazole rings, which confer distinct chemical and biological properties. Its specific substitution pattern and functional groups enhance its activity and selectivity towards certain biological targets, making it a valuable compound for research and development .

Properties

IUPAC Name

6-(4-methoxyphenyl)-3-methyl-N-(2-phenylethyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O2S/c1-15-20(21(26)23-13-12-16-6-4-3-5-7-16)28-22-24-19(14-25(15)22)17-8-10-18(27-2)11-9-17/h3-11,14H,12-13H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFEHHLMRLNYWFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC(=CN12)C3=CC=C(C=C3)OC)C(=O)NCCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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